molecular formula C8H16N2O2 B2488321 2-羟基-2-甲基-1-(1-哌嗪基)丙酮 CAS No. 670252-63-8

2-羟基-2-甲基-1-(1-哌嗪基)丙酮

货号 B2488321
CAS 编号: 670252-63-8
分子量: 172.228
InChI 键: YPAMIIMNNUTKJN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"2-Hydroxy-2-methyl-1-(1-piperazinyl)propan-1-one" is a chemical compound of interest due to its unique structure, incorporating elements of piperazine and ketone functionalities. While specific studies on this compound are scarce, research on structurally related compounds provides insights into their synthesis, molecular structure, and properties.

Synthesis Analysis

The synthesis of similar piperazine derivatives involves multi-step reactions, starting from basic building blocks like acetylfuran, aromatic aldehydes, and piperazine under conditions that facilitate cyclization and Mannich reactions. These methods underscore the versatility and complexity of synthesizing piperazine-containing compounds (Kumar et al., 2017).

Molecular Structure Analysis

The structural characterization of similar compounds is typically achieved using techniques such as IR, NMR, and Mass spectrometry, providing detailed insights into the molecular makeup and confirming the presence of desired functional groups (Grijalvo, Nuñez, & Eritja, 2015).

科学研究应用

合成和性质

  1. 合成和热性质:涉及2-羟基-2-甲基-1-(1-哌嗪基)丙酮的化合物的合成和表征一直是研究的焦点。例如,详细介绍了使用四齿对称配体合成Pt(II)配合物,其中包括与2-羟基-2-甲基-1-(1-哌嗪基)丙酮的化学结构相关的配体,重点强调它们的光谱和热性质(Baran, Kaya, & Turkyilmaz, 2012)

药理应用

  1. 设计和药理评价

    已合成并评估了与2-羟基-2-甲基-1-(1-哌嗪基)丙酮密切相关的新型衍生物1-{[3-(呋喃-2-基)-5-苯基-4,5-二氢-1,2-噁唑-4-基]甲基}-4-甲基哌嗪的药理活性,包括抗抑郁和抗焦虑效果(Kumar et al., 2017)

  2. 合成和抗肿瘤活性

    已进行了关于合成基于哌嗪的三级胺醇及其二盐酸盐的研究,这些化合物在结构上与2-羟基-2-甲基-1-(1-哌嗪基)丙酮相关,以探索它们的潜在抗肿瘤活性(Hakobyan et al., 2020)

  3. 抗焦虑药物的合成

    该化合物已用于合成抗焦虑药物,展示了它在新药物开发中的相关性(Narsaiah & Nagaiah, 2010)

生化研究

  1. 哌嗪基曼尼希碱的生物活性:已探索了含有哌嗪基的新曼尼希碱的合成,这些结构类似于2-羟基-2-甲基-1-(1-哌嗪基)丙酮,用于其细胞毒性、抗癌和碳酸酐酶抑制作用(Gul et al., 2019)

作用机制

属性

IUPAC Name

2-hydroxy-2-methyl-1-piperazin-1-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-8(2,12)7(11)10-5-3-9-4-6-10/h9,12H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAMIIMNNUTKJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCNCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-2-methyl-1-(piperazin-1-yl)propan-1-one

Synthesis routes and methods I

Procedure details

7H-Indolo[2,1-a][2]benzazepine-10-carboxamide, 13-cyclohexyl-N-[(dimethylamino)sulfonyl]-6-[[4-(2-hydroxy-2-methyl-l-oxopropyl)-1-piperazinyl]carbonyl]-3-methoxy-. To a solution of tert-butyl piperazine-1-carboxylate (372 mg, 2.0 mmol), 2-hydroxy-2-methylpropanoic acid (229 mg, 2.2 mmol) and triethylamine (1.1 mL) in DMF (7 mL) was added HATU (988 mg, 2.6 mmol). The reaction mixture was stirred at rt for 2 h, then diluted with H2O, neutralized with 1N aqueous HCl (8 mL), concentrated, and the residue was partitioned between EtOAc and H2O. The organic phase was separated, washed with brine and concentrated to a white solid (1.1 g). The solid was dissolved into ClCH2CH2Cl (10 mL) and treated with trifluoroacetic acid (5 mL). The reaction mixture was stirred at rt for 2 h, and concentrated to yield crude 2-hydroxy-2-methyl-1-(piperazin-1-yl)propan-1-one (1.1 g) as yellow semi-solid.
Name
7H-Indolo[2,1-a][2]benzazepine-10-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
372 mg
Type
reactant
Reaction Step Two
Quantity
229 mg
Type
reactant
Reaction Step Two
Name
Quantity
988 mg
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Two
Quantity
1.1 mL
Type
solvent
Reaction Step Two
Name
Quantity
8 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Benzyl 4-(2-hydroxy-2-methylpropionyl)piperazine-1-carbamate (2.82 g, 9.20 mmol) synthesized in Production example 28-1 was dissolved in methanol (100 ml) under nitrogen atmosphere; 10% palladium on carbon (50% wet, 1.96 g) was added thereto, the reaction system was purged with hydrogen at atmospheric pressure; and the reaction mixture was stirred overnight. After the reaction system was purged with nitrogen, the catalyst was filtered out, and washed with methanol, then the solvent, together with the filtrate and the washing solution, was distilled off. The residue was dried under reduced pressure to yield the title compound (1.58 g, 9.20 mmol, quantitative) as a colorless oil.
Name
Benzyl 4-(2-hydroxy-2-methylpropionyl)piperazine-1-carbamate
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
1.96 g
Type
catalyst
Reaction Step Three

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。